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Compound of Interest

Compound Name: AT-121

Cat. No.: B3026133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical efficacy of AT-
121, a bifunctional nociceptin/orphanin FQ peptide (NOP) and mu-opioid peptide (MOP)

receptor agonist. The following protocols are based on studies conducted in non-human

primates, a crucial translational model for pain research.

Introduction
AT-121 is a novel analgesic agent that has demonstrated potent pain-relieving effects without

the typical adverse effects associated with traditional opioids, such as respiratory depression,

abuse potential, and opioid-induced hyperalgesia.[1][2][3] Its unique mechanism of action,

targeting both NOP and MOP receptors, is believed to contribute to its favorable safety profile.

[1][4][5] This document outlines the detailed experimental protocols for evaluating the analgesic

efficacy of AT-121 in established non-human primate models of acute and allodynic pain.

Data Presentation: Efficacy of AT-121 in Pain Models
The following tables summarize the quantitative data on the efficacy of AT-121 in non-human

primate pain models.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3026133?utm_src=pdf-interest
https://www.benchchem.com/product/b3026133?utm_src=pdf-body
https://www.benchchem.com/product/b3026133?utm_src=pdf-body
https://www.benchchem.com/product/b3026133?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295194/
https://www.psychiatry.pitt.edu/events/therapeutic-potential-nociceptin-receptor-related-ligands-opioid-addiction
https://www.psychiatry.pitt.edu/about-us/our-people/faculty/mei-chuan-ko-phd
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295194/
https://pubmed.ncbi.nlm.nih.gov/12829725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7904625/
https://www.benchchem.com/product/b3026133?utm_src=pdf-body
https://www.benchchem.com/product/b3026133?utm_src=pdf-body
https://www.benchchem.com/product/b3026133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pain Model Compound
Dose (mg/kg,

s.c.)

Peak Effect

(Time)

Analgesic Effect

(% MPE or

Latency)

Warm Water Tail-

Withdrawal

(50°C)

AT-121 0.003 1 hour ~50% MPE

0.01 1 hour ~80% MPE

0.03 1 hour

100% MPE

(maintained for 3

hours)

Morphine 1.0 1 hour 100% MPE

Capsaicin-

Induced

Allodynia (46°C)

AT-121 0.003 -
Reduced

allodynia

0.01 -

Significantly

reduced

allodynia

0.03 -
Completely

blocked allodynia

MPE: Maximum Possible Effect
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Side Effect Profile Compound Dose (mg/kg) Observation

Respiratory

Depression
AT-121

Up to 0.3 (10x

analgesic dose)

No significant

respiratory depression

Morphine 3.0
Significant respiratory

depression

Abuse Potential (Self-

Administration)
AT-121 0.001, 0.003

Did not maintain self-

administration

Oxycodone 0.03
Maintained self-

administration

Opioid-Induced

Hyperalgesia
AT-121 0.03 (repeated)

No development of

hyperalgesia

Morphine 1.8 (repeated)
Development of

hyperalgesia

Physical Dependence

(Naltrexone

Challenge)

AT-121 0.03 (repeated)
No precipitated

withdrawal signs

Morphine 1.8 (repeated)
Precipitated

withdrawal signs

Signaling Pathway of AT-121

Cell Membrane Cellular Effects

AT-121

Mu-Opioid Receptor (MOP)Agonist

Nociceptin Receptor (NOP)

Agonist

Analgesia

Suppression of Opioid Side Effects
(Respiratory Depression, Abuse, etc.)
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Figure 1: Simplified signaling pathway of AT-121.

Experimental Protocols
Warm Water Tail-Withdrawal Assay for Acute
Nociception
This assay measures the latency of a non-human primate to withdraw its tail from warm water,

indicating the analgesic effect of a compound against an acute thermal stimulus.

Experimental Workflow:

Acclimation of Monkey
to Restraint Chair

Baseline Tail-Withdrawal
Latency Measurement (50°C water)

Subcutaneous (s.c.)
Administration of AT-121

or Vehicle

Measure Tail-Withdrawal Latency
at Multiple Time Points

(e.g., 30, 60, 120, 180, 240 min)

Data Analysis:
Calculate % Maximum Possible Effect (%MPE)

Click to download full resolution via product page

Figure 2: Experimental workflow for the warm water tail-withdrawal assay.

Protocol:

Animals: Adult male rhesus monkeys are used. Animals are housed individually and have

access to food and water.

Acclimation: Monkeys are acclimated to sitting in a primate restraint chair.

Baseline Measurement: The distal 5 cm of the monkey's tail is immersed in a circulating

water bath maintained at 50°C. The latency to withdraw the tail is recorded. A cut-off time of

20 seconds is used to prevent tissue damage. Baseline latencies are established before

drug administration.

Drug Administration: AT-121 (0.003-0.03 mg/kg) or vehicle is administered subcutaneously

(s.c.).

Post-Drug Measurement: Tail-withdrawal latencies are measured at various time points after

drug administration (e.g., 30, 60, 120, 180, and 240 minutes).
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Data Analysis: The data are converted to the percentage of maximum possible effect

(%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time -

baseline latency)] x 100.

Capsaicin-Induced Allodynia Model
This model assesses the ability of a compound to reverse thermal allodynia, a state of pain

caused by a stimulus that does not normally provoke pain.

Experimental Workflow:

Acclimation of Monkey
to Restraint Chair

Baseline Tail-Withdrawal
Latency Measurement (46°C water)

Intradermal Injection of
Capsaicin (10 µg in 10 µL)

into the tail

Subcutaneous (s.c.)
Administration of AT-121

or Vehicle

Measure Tail-Withdrawal Latency
in 46°C water at Multiple Time Points

Data Analysis:
Compare post-drug latencies to

vehicle-treated controls

Click to download full resolution via product page

Figure 3: Experimental workflow for the capsaicin-induced allodynia model.

Protocol:

Animals: Adult male rhesus monkeys are used.

Acclimation: Monkeys are acclimated to the primate restraint chair.

Baseline Measurement: Baseline tail-withdrawal latencies are determined in a 46°C water

bath.

Induction of Allodynia: Capsaicin (10 µg in 10 µL) is injected intradermally into the tail to

induce thermal allodynia. This results in a significant decrease in tail-withdrawal latency in

the 46°C water.

Drug Administration: AT-121 (0.003-0.03 mg/kg) or vehicle is administered s.c.

Post-Drug Measurement: Tail-withdrawal latencies in the 46°C water are measured at

various time points after drug administration.
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Data Analysis: The ability of AT-121 to reverse capsaicin-induced allodynia is determined by

comparing the post-drug tail-withdrawal latencies to those of vehicle-treated animals.

Assessment of Respiratory Depression
Respiratory function is monitored to assess the safety profile of AT-121.

Protocol:

Animals: Rhesus monkeys are implanted with telemetry devices for continuous monitoring of

physiological parameters.

Drug Administration: AT-121 (at and above analgesic doses, e.g., 0.03 mg/kg and 0.3 mg/kg)

or morphine is administered.

Monitoring: Respiratory rate and blood oxygen saturation are continuously monitored using

the telemetry system.

Data Analysis: Changes in respiratory parameters from baseline are analyzed and compared

between AT-121 and morphine treatment groups.

Drug Self-Administration Assay for Abuse Potential
This assay evaluates the reinforcing properties of a drug, which is an indicator of its abuse

potential.

Protocol:

Animals: Rhesus monkeys are trained to self-administer a reinforcing drug (e.g., cocaine or

oxycodone) by pressing a lever in an operant conditioning chamber.

Substitution: Once stable self-administration is established, saline is substituted for the

reinforcing drug to confirm that the behavior is maintained by the drug.

AT-121 Testing: AT-121 is then substituted for the reinforcing drug at various doses.

Data Analysis: The number of infusions self-administered per session is recorded. A lack of

self-administration of AT-121 compared to the reinforcing drug indicates a low abuse
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potential.

Conclusion
The data and protocols presented here demonstrate that AT-121 is a potent analgesic with a

significantly improved safety profile compared to traditional opioids. Its efficacy in validated

non-human primate models of pain, coupled with its lack of respiratory depression, abuse

potential, and other common opioid-related side effects, positions AT-121 as a promising

candidate for further development as a novel pain therapeutic. These detailed application notes

and protocols provide a framework for researchers to further investigate the properties of AT-
121 and similar bifunctional NOP/MOP receptor agonists.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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